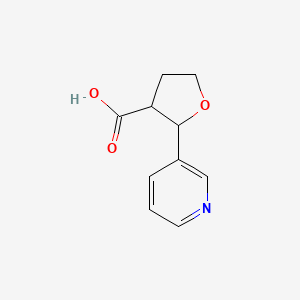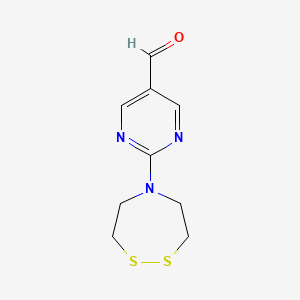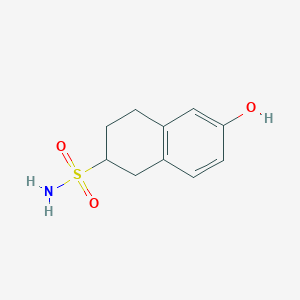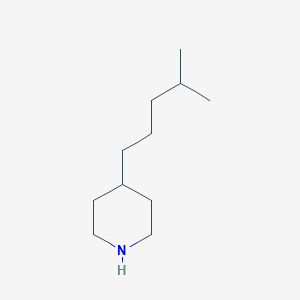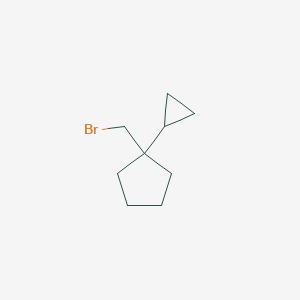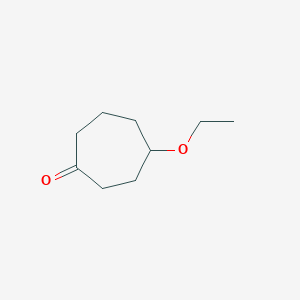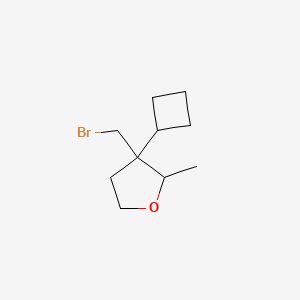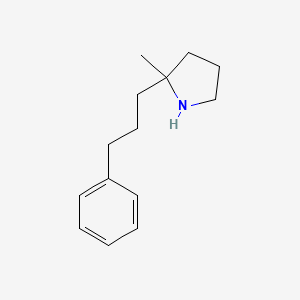![molecular formula C13H18O B13200855 2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
2-[(4-Tert-butylphenyl)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylphenyl)methyl]oxirane typically involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in large quantities for use as an epoxy reactive diluent in various applications .
化学反应分析
Types of Reactions
2-[(4-Tert-butylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted ethers and alcohols
科学研究应用
2-[(4-Tert-butylphenyl)methyl]oxirane has several scientific research applications, including:
作用机制
The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the oxirane ring is opened to form more stable products .
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 2-[(4-Tert-butylphenyl)methyl]oxirane.
Bis(2,4-di-tert-butylphenyl)phosphate: A structurally related compound used as an antioxidant.
4-tert-Butylphenyl glycidyl ether: Another name for this compound.
Uniqueness
This compound is unique due to its combination of the oxirane ring and the tert-butylphenyl group. This combination imparts specific reactivity and stability, making it valuable in various industrial and research applications .
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
2-[(4-tert-butylphenyl)methyl]oxirane |
InChI |
InChI=1S/C13H18O/c1-13(2,3)11-6-4-10(5-7-11)8-12-9-14-12/h4-7,12H,8-9H2,1-3H3 |
InChI 键 |
DMDXNNDPNUMUMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



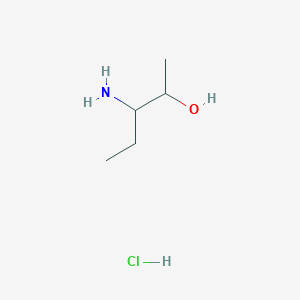
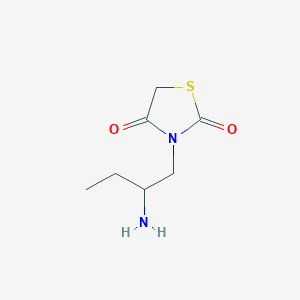
![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
